Glycyl-glycyl-L-proline
Description
Significance within Tripeptide Research
Within the broader field of tripeptide research, Glycyl-glycyl-L-proline is significant for its role as a substrate for specific peptidases. Its defined structure allows researchers to probe the substrate specificity and kinetics of enzymes involved in peptide breakdown. The Gly-Gly-Pro sequence is of particular interest in studies of collagen metabolism, as similar sequences are found in the collagen protein structure.
Contextual Role in Protein and Peptide Metabolism Studies
In the context of protein and peptide metabolism, this compound is utilized to understand the activity of certain dipeptidyl peptidases. These enzymes cleave dipeptides from the N-terminus of polypeptide chains. The breakdown of this compound can be monitored to assess the activity of such enzymes in biological samples, providing insights into metabolic pathways and potential dysregulations. For instance, it is a known substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in various physiological processes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N3O4 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(2R)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O4/c10-4-7(13)11-5-8(14)12-3-1-2-6(12)9(15)16/h6H,1-5,10H2,(H,11,13)(H,15,16)/t6-/m1/s1 |
InChI Key |
BUEFQXUHTUZXHR-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CNC(=O)CN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)O |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Dynamics
Spectroscopic Methodologies for Elucidating Molecular Architecture
Spectroscopic techniques are fundamental in determining the primary structure and conformational states of peptides like Glycyl-glycyl-L-proline. These methods provide insights into the molecular integrity, sequence, and the dynamic equilibrium between different spatial arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the solution-state structure and dynamics of peptides. For proline-containing peptides, NMR is particularly crucial for identifying and quantifying the cis and trans isomers of the Xaa-Pro peptide bond, which interconvert slowly on the NMR timescale.
Studies on the analogous tripeptide GPG-NH2 have utilized NMR to assess its structure in aqueous solution. nih.govmdpi.com These experiments have estimated that the peptide exists as a mixture of conformers, with the trans conformation of the Gly-Pro bond being predominant over the cis form. nih.govmdpi.com The ratio is often found to be approximately 85:15 in favor of the trans isomer. nih.govmdpi.com The rate of this cis-trans interconversion is relatively slow, with an energy barrier of about 20 kcal/mol, allowing for the distinct observation of both species in the NMR spectrum. nih.gov The chemical environment, including the nature of adjacent amino acids and the length of the peptide chain, can influence this isomerization rate. researchgate.net For instance, elongating the peptide chain has been shown to increase the rate of interconversion. researchgate.net
| Peptide System | Technique | Key Finding | Reference |
|---|---|---|---|
| GPG-NH2 (analog) | NMR Spectroscopy | Estimated trans:cis conformational ratio of 85:15 for the Gly-Pro bond in aqueous solution. | nih.govmdpi.com |
| H-Ala-Pro-OH | ¹H-NMR | Interconversion rate k(cis → trans) = 2.5 × 10⁻³ s⁻¹ at 25°C. | researchgate.net |
| General Oligopeptides | NMR Spectroscopy | The energy barrier for cis-trans isomerization is approximately 85 kJ·mol⁻¹ (around 20 kcal/mol). | researchgate.net |
Mass spectrometry is an essential analytical technique for verifying the molecular weight and confirming the primary sequence of peptides. Through various ionization methods and mass analyzers, MS provides precise mass-to-charge ratio (m/z) data. For this compound (C₉H₁₅N₃O₄), the expected monoisotopic mass is approximately 229.106 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
X-ray Crystallography and Neutron Diffraction for Solid-State and Solution Structures
Diffraction methods provide atomic-resolution details of molecular structure in both the solid state (X-ray crystallography) and in solution (neutron diffraction). These techniques are invaluable for understanding the precise bond lengths, angles, and the three-dimensional arrangement of atoms within the peptide and its interactions with solvent molecules.
X-ray diffraction studies on polymers of the related sequence (Pro-Gly-Pro)n reveal a helical structure that shares features with collagen, highlighting the structural propensities of this motif. weizmann.ac.ilweizmann.ac.ilnih.gov Neutron diffraction, often combined with isotopic substitution, is uniquely suited for studying solution structures because it can precisely locate hydrogen (or deuterium) atoms, making it ideal for analyzing peptide hydration. ox.ac.uk
The peptide bond preceding a proline residue (the Gly-Pro bond in this context) is unique in its ability to adopt either a cis or trans configuration with a relatively small energy difference between the two states. nih.gov X-ray crystallography has provided definitive evidence of this isomerism. For example, the crystal structure of the dipeptide glycyl-L-proline hemihydrate reveals two independent molecules in the asymmetric unit, with one adopting the cis configuration and the other the trans configuration at the peptide bond. researchgate.net This demonstrates that both conformers are accessible and can be stabilized in the crystalline state. In solution, the peptide exists in a dynamic equilibrium between these two forms, a phenomenon critical to the folding and function of many proline-containing proteins. nih.govmdpi.com
The interaction between a peptide and water is crucial for its structure and function. Neutron diffraction and UV Resonance Raman (UVRR) spectroscopy are powerful methods for characterizing the hydration shell—the layer of water molecules directly interacting with the peptide surface.
Studies on L-proline and related peptides show that the solute molecules influence the surrounding water network. ox.ac.ukresearchgate.netresearchgate.net Research on the GPG-NH2 model peptide using UVRR spectroscopy has provided detailed insights into the hydrogen bonding at specific sites. nih.govnih.gov This technique can selectively probe the vibrational modes of the peptide backbone's amide groups. Results indicate that the carbonyl oxygen of the proline residue is a key site for hydrogen bonding with water. nih.gov The strength of these interactions can be modulated by the presence of ions in the solution, which in turn affects the stability of the trans versus cis conformer. nih.govnih.gov Neutron diffraction studies on GPG-NH2 and other peptides have further elucidated the spatial arrangement of water molecules, revealing how osmolytes and denaturants can alter the peptide's solvation shell. dntb.gov.ua
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| UV Resonance Raman | Distinct Raman signals at 1433 cm⁻¹ and 1476 cm⁻¹ in the hydrated state. | Associated with the proline AIIp band of the cis and trans conformers, respectively. | nih.gov |
| UV Resonance Raman | The Amide I band (related to C=O stretching) is sensitive to the local H-bonding environment. | Provides information on the hydration state of the different carbonyl groups along the peptide backbone. | nih.govresearchgate.net |
| Neutron Diffraction | Determines the spatial distribution of water molecules around the peptide. | Reveals a structured hydration shell and shows how co-solutes like TMAO can deplete urea (B33335) from the peptide surface. | dntb.gov.ua |
Determination of Peptide Bond Isomerism (cis/trans configurations)
Computational Approaches to Conformational Landscape
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM), complement experimental techniques by providing a dynamic, atomistic view of peptide behavior. These approaches can map the potential energy surface of a molecule, revealing its preferred conformations and the energy barriers between them.
For proline-containing peptides, MD simulations are used to explore the vast conformational space accessible to the molecule, including the dynamics of the proline ring pucker and the cis-trans isomerization of the peptide bond. nih.govnih.gov When combined with experimental data from NMR or neutron diffraction, these simulations can generate robust models of the peptide's structure and hydration in solution. mdpi.comkcl.ac.uk For instance, MD simulations of GPG-NH2 have been used to analyze its β-turn propensity and the structure of its hydration shell. nih.govmdpi.com QM/MM calculations can provide higher accuracy for specific processes, such as modeling the transition state of the cis-trans isomerization, helping to elucidate the catalytic mechanisms of enzymes like cyclophilin that act on prolyl bonds. ucsb.edunih.gov These computational studies are essential for interpreting experimental data and for understanding how the intrinsic properties of the this compound sequence dictate its structural preferences.
Molecular Dynamics (MD) Simulations of Peptide Conformations
Molecular dynamics (MD) simulations serve as a computational microscope, allowing researchers to observe the time-evolution of peptide conformations in a simulated environment, typically water. These simulations have been instrumental in understanding the flexibility and preferred shapes of proline- and glycine-containing peptides.
Detailed MD simulations have been performed on the closely related tetrapeptide Gly-Pro-Gly-Gly (GPGG) to validate the accuracy of various computational models. nih.gov In one such study, extensive 2-microsecond long MD simulations were conducted in a water solvent to compare the performance of 12 different force fields. nih.gov The simulations revealed that the choice of force field significantly impacts the predicted populations, geometries of preferred conformations, and the timescales of torsional transitions within the peptide. nih.gov
By comparing the simulation results with experimental Nuclear Magnetic Resonance (NMR) data, the AMBER99SB force field was identified as the most reliable for reproducing the peptide's backbone and proline side chain geometries and dynamics. nih.gov Analysis of the Ramachandran plots from these simulations provides a map of the accessible backbone dihedral angles (φ/ψ) for the proline and glycine (B1666218) residues. For GPGG, the simulations suggest a sequence of possible transitions for the glycine backbone conformation: αL ⇆ βPR ⇆ βS ⇆ βP ⇆ α. nih.gov These conformations correspond to various secondary structures: αL and α are associated with helices and turns, βP and βPR represent left- and right-handed polyproline II (PPII) structures, and βS denotes a fully stretched backbone. nih.gov
Table 1: Comparison of Force Fields in MD Simulations of GPGG This table summarizes a selection of force fields and water models used in a comparative study to identify reliable protocols for simulating Gly-Pro containing peptides.
| Force Field Family | Specific Force Field | Water Model(s) Used |
| AMBER | AMBER99SB | TIP3P, TIP4PEW, TIP5P |
| AMBER03 | TIP3P | |
| CHARMM | CHARMM22 | TIP3P |
| CHARMM27 | TIP3P | |
| GROMOS | GROMOS 53A6 | SPC |
| OPLS-AA | OPLS-AA/L | TIP4P |
| Data sourced from experimental verification studies on Gly-Pro-Gly-Gly. nih.gov |
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules with high accuracy. It is particularly useful for determining the relative stabilities of different peptide conformations and understanding the nature of intramolecular hydrogen bonds.
For peptides containing Pro-Gly sequences, DFT calculations have been employed to explore the preferences for adopting specific turn structures, such as β-turns. rsc.org These studies often use an implicit solvation model to account for the effects of the solvent environment, such as water or less polar media like dichloromethane. rsc.org The calculations can reveal how solvent polarity influences the stability of different conformations. For instance, in the Ac-D-Pro-Gly-NHMe dipeptide, DFT calculations showed that a βI' turn is preferred in a non-polar solvent, whereas a βII' turn is more stable in water. rsc.org
Force Field-Based Conformational Searching and Energy Minimization
To map the potential energy surface of a flexible molecule like this compound, researchers use conformational searching algorithms coupled with force fields. This approach systematically explores a wide range of possible three-dimensional arrangements to identify low-energy, stable conformers.
Force fields are sets of equations and parameters that approximate the potential energy of a system of atoms. wustl.edu Various force fields, such as AMBER, MMFF, and Urey-Bradley, have been developed for this purpose. nih.govusda.gov Conformational search protocols, like Monte Carlo methods, generate thousands of different structures, and energy minimization is then used to relax each structure to its nearest local energy minimum. wustl.eduusda.gov
Studies on the related tetramer, glycyl-L-prolyl-glycyl-glycine (GPGG), have utilized conformational search methods to find favorable structures when interacting with other molecules. usda.gov These searches often employ a water model, such as the Generalized Born/Surface Area (GB/SA) model, to simulate the solvent effect without the computational expense of including explicit water molecules. usda.gov Similarly, normal mode analysis using a Urey-Bradley force field has been applied to L-prolyl-glycyl-glycine to understand its spectral features, which are dependent on the molecule's conformation. The combination of conformational searching and energy minimization is a powerful tool for predicting the most likely structures a peptide will adopt in solution.
Table 2: Key Conformational States of Glycine Residues in Peptides This table describes the major conformational regions for glycine residues as identified through computational and database surveys.
| Conformational State | Description | Associated Secondary Structure |
| α | Right-handed helical region | Helices, Turns |
| αL | Left-handed helical region | Helices, Turns |
| βP | Polyproline II (left-handed) | Polyproline II helix |
| βPR | Polyproline II (right-handed) | Polyproline II helix |
| βS | Stretched conformation | Extended/β-sheet |
| Based on conformational analysis of Gly-Pro-Gly-Gly. nih.gov |
Methodological Advancements in Glycyl Glycyl L Proline Synthesis
Chemical Synthesis Strategies for Peptide Bond Formation
Chemical synthesis provides a robust and versatile platform for constructing Glycyl-glycyl-L-proline. These methods rely on the stepwise formation of peptide bonds between the constituent amino acids, often employing protecting groups and coupling agents to ensure high yields and prevent unwanted side reactions.
N-Benzyloxycarbonyl Protection and Controlled Coupling Techniques
A cornerstone of peptide synthesis is the use of protecting groups to temporarily block reactive functional groups, thereby directing the reaction to form the desired peptide bond. The N-benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the amino terminus of amino acids, including in the synthesis of proline-containing peptides. This strategy involves the protection of the amino group of glycine (B1666218), which then allows for a controlled coupling reaction with the next amino acid in the sequence.
The synthesis of Glycyl-L-prolyl-L-glutamic acid (GPE) analogues, for instance, has been achieved by coupling N-benzyloxycarbonyl-glycyl-L-proline with various glutamic acid analogues. nih.gov This highlights the utility of the Cbz protecting group in building peptide chains. The selection of appropriate coupling reagents and reaction conditions is critical to minimize side reactions and ensure high purity of the final product. After the peptide bond is formed, the Cbz group can be removed through methods like catalytic hydrogenation to yield the free peptide.
Carbodiimide-Mediated Coupling Approaches
Carbodiimide reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed to facilitate the formation of the amide bond between two amino acids. These reagents activate the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the amino group of the other.
In the synthesis of Glycyl-L-proline, DCC can be used as a catalyst for the coupling reaction. The process typically involves dissolving the protected amino acid and the C-terminal amino acid in a suitable solvent, followed by the addition of the carbodiimide. The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the peptide bond. To suppress potential side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture.
One-Pot and Microwave-Assisted Synthesis Innovations for Cyclic Peptides
Recent advancements in peptide synthesis have focused on improving efficiency and reducing reaction times. One-pot synthesis methodologies aim to combine multiple reaction steps into a single procedure, minimizing the need for isolation and purification of intermediates. rsc.org For the synthesis of cyclic dipeptides like cyclo(Gly-Pro), one-pot microwave-assisted protocols have been developed. mdpi.comnih.gov These methods can lead to rapid product formation and may eliminate the need for chromatographic purification. mdpi.comnih.gov
Microwave irradiation has emerged as a powerful tool in peptide synthesis, accelerating reaction rates for both coupling and deprotection steps. researchgate.net This technology is particularly beneficial for solid-phase peptide synthesis (SPPS), leading to shorter cycle times and purer peptides. researchgate.net While much of the research on microwave-assisted synthesis has focused on cyclic dipeptides and larger cyclic peptides, the principles can be applied to the synthesis of linear peptides like this compound to enhance efficiency. nih.govnih.gov
Enzymatic Synthesis and Biotransformation Pathways
Enzymatic methods offer a green and highly specific alternative to chemical synthesis for producing peptides. These approaches leverage the catalytic power of enzymes to form peptide bonds under mild conditions, often with high stereoselectivity.
Utilization of Acylases and Cyclodipeptide Synthases
Acylases are enzymes that can catalyze the hydrolysis and synthesis of N-acylamino acids. dss.go.th While some acylases have shown limited ability to synthesize N-lauroyl-L-proline due to the cyclic structure of proline, they have been successfully used for the synthesis of other N-acyl-L-amino acids. dss.go.th The reverse reaction of acylases can be exploited for peptide synthesis under specific conditions. For instance, N-acyl-L-proline acylase has demonstrated the ability to both hydrolyze and synthesize N-benzyloxycarbonyl-glycyl-L-proline.
Cyclodipeptide synthases (CDPSs) are a family of enzymes responsible for the biosynthesis of cyclic dipeptides, which are precursors to various natural products. nih.govdntb.gov.uasemanticscholar.org These enzymes utilize aminoacyl-tRNAs to form the dipeptide backbone. semanticscholar.org While their primary role is in the formation of cyclic dipeptides, the understanding of their mechanism provides insights into enzymatic peptide bond formation involving proline. mdpi.comresearchgate.net
Engineered Microbial Systems for Peptide Production (e.g., Escherichia coli)
Metabolic engineering of microorganisms like Escherichia coli presents a promising avenue for the large-scale and sustainable production of peptides. By introducing and optimizing heterologous biosynthetic pathways, these microbial cell factories can be programmed to produce specific peptides.
While direct microbial production of this compound is not extensively documented, related research provides a strong foundation. For instance, E. coli has been engineered to produce trans-4-hydroxy-L-proline, a derivative of proline, by expressing a proline 4-hydroxylase and engineering the endogenous L-proline biosynthetic pathway. nih.gov Furthermore, E. coli has been used to produce recombinant spider silk proteins, which are rich in glycine, by elevating the intracellular pool of glycyl-tRNA. sjtu.edu.cnpnas.org These strategies, which involve manipulating the precursor amino acid supply and the expression of key enzymes, could be adapted for the production of this compound. The co-expression of non-ribosomal peptide synthetases (NRPSs) or engineered enzymes in optimized E. coli strains offers a potential route for the biosynthesis of this tripeptide. mdpi.com
Comparative Analysis of Synthetic Routes: Efficiency and Purity Considerations
The synthesis of this compound, like other peptides, can be accomplished through several distinct routes, primarily categorized as Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and enzymatic methods. The selection of a specific route is dictated by a trade-off between desired efficiency, purity, scalability, and the complexity of the target peptide. A comparative analysis of these methodologies reveals significant differences in their operational principles and outcomes.
Solid-Phase Peptide Synthesis (SPPS)
Developed by R.B. Merrifield, SPPS has become a cornerstone of peptide synthesis due to its efficiency and suitability for automation. mtoz-biolabs.comluxembourg-bio.com In this method, the peptide chain is assembled sequentially while the C-terminal amino acid is anchored to an insoluble polymer resin. mtoz-biolabs.comluxembourg-bio.com This approach offers a significant advantage in efficiency because excess reagents and by-products from each coupling step can be removed by simple filtration and washing, eliminating the need for complex purification of intermediate products. mtoz-biolabs.comluxembourg-bio.com The use of excess activated amino acid derivatives can drive coupling reactions to near completion, maximizing the yield at each step. luxembourg-bio.com
Liquid-Phase Peptide Synthesis (LPPS)
Despite these challenges, LPPS remains a valuable method, particularly for the large-scale synthesis of shorter peptides or for peptides with complex structural modifications that may not be compatible with solid-phase techniques. mtoz-biolabs.comcreative-peptides.com The synthesis of protected dipeptide building blocks, which can then be used in larger syntheses, is a common application of LPPS. For example, the dipeptide Fmoc-Gly-(Dmob)Gly-OH was prepared in solution with a yield of approximately 80% and purity greater than 98% after purification. ppke.hu Similarly, other dipeptide syntheses have reported high yields, such as 71% for a cyclic glycine-proline dipeptide. researchgate.net The purity of the final product in LPPS is highly dependent on the effectiveness of the intermediate purification steps.
Enzymatic Synthesis
Enzymatic synthesis represents an emerging alternative that leverages the high specificity of enzymes, such as proteases, to catalyze peptide bond formation. This method offers significant advantages in terms of stereospecificity, virtually eliminating the risk of racemization that can occur in chemical synthesis. Reactions are typically conducted in aqueous or aqueous-organic biphasic systems under mild conditions. sci-hub.se
The efficiency of enzymatic routes can be high, though it is highly dependent on optimizing reaction parameters like pH, temperature, solvent composition, and substrate concentrations. sci-hub.se For example, the synthesis of a precursor to Glycyl-L-tyrosine using a protease from Pseudomonas aeruginosa achieved a maximum equilibrium yield of 81.9% in a solution containing 60% dimethylsulfoxide (DMSO). sci-hub.se Another approach involving the enzymatic hydrolysis of collagen to produce tripeptides reported a conversion efficiency of 78%. While potentially cost-effective for industrial applications, challenges include the cost of enzyme isolation and the need to control hydrolysis of the product.
Comparative Summary
The choice between these synthetic routes involves a careful evaluation of their respective strengths and weaknesses concerning reaction efficiency and product purity.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Principle | Stepwise synthesis on an insoluble resin support. mtoz-biolabs.comluxembourg-bio.com | Stepwise synthesis in a homogenous solution. mtoz-biolabs.comcreative-peptides.com | Enzyme-catalyzed peptide bond formation in solution. sci-hub.se |
| Efficiency | High; excess reagents drive reactions to completion; simplified washing steps. luxembourg-bio.com | Generally lower overall yield due to losses during intermediate purification. mtoz-biolabs.com | Can be high (e.g., >80% yield) under optimized conditions, but can be moderate. sci-hub.se |
| Speed | Fast; coupling can take minutes; amenable to automation. mtoz-biolabs.compeptide.com | Slower and more labor-intensive due to required intermediate purification. mtoz-biolabs.com | Reaction times can vary, but optimization can lead to efficient synthesis. sci-hub.se |
| Purity | High final purity (>95%) is common after cleavage and HPLC purification. | High purity achievable but requires rigorous, multi-step purification. ppke.hu | Very high stereochemical purity due to enzyme specificity; minimal racemization. |
| Scalability | Well-suited for lab-scale and high-throughput screening. mtoz-biolabs.com | Advantageous for large-scale industrial production of shorter peptides. creative-peptides.com | Potentially cost-effective for industrial use, but enzyme cost can be a factor. |
| Reagents | Involves potentially toxic reagents and solvents like DMF and DCM. luxembourg-bio.com | Also uses potentially harmful reagents and requires large solvent volumes. mtoz-biolabs.comresearchgate.net | Greener approach using biodegradable enzymes under mild conditions. |
Enzymatic Interactions and Metabolic Pathways of Proline Containing Peptides
Hydrolysis and Degradation by Peptidases
The breakdown of proline-containing peptides is a highly regulated process mediated by specific peptidases. The resistance of the peptide bond involving proline's secondary amine makes it a challenging substrate for general peptidases, thus requiring enzymes with specific recognition capabilities.
Prolidase (EC 3.4.13.9), also known as Xaa-Pro dipeptidase or peptidase D, is a key cytosolic exopeptidase responsible for the final stages of collagen and other proline-rich protein catabolism. nih.govnih.gov This enzyme specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue, liberating these amino acids for reuse. nih.govresearchgate.net Prolidase is a homodimeric metalloenzyme that requires divalent cations, most notably manganese (Mn²⁺), for its catalytic activity. escholarship.org
The substrate specificity of prolidase is quite stringent. While it can hydrolyze various X-Pro dipeptides, its preferential substrate is glycyl-L-proline (Gly-Pro). nih.govelifesciences.org Studies on human erythrocyte prolidase have demonstrated varying cleavage rates for different dipeptides, highlighting this preference. For instance, the relative cleavage rate for glycyl-L-proline is significantly higher than that for other dipeptides like L-alanyl-L-proline and L-leucyl-L-proline. researchgate.net It is important to note that prolidase activity is generally restricted to dipeptides, with no detectable action on tripeptides or larger polypeptides. nih.govnih.gov This specificity underscores its role in the terminal steps of protein degradation.
Table 1: Relative Cleavage Rates of Dipeptides by Human Erythrocyte Prolidase
| Substrate | Relative Cleavage Rate (%) |
| Glycyl-L-proline | 100 |
| L-Alanyl-L-proline | 53 |
| L-Leucyl-L-proline | 27 |
| L-Prolyl-L-proline | 31 |
| Glycyl-hydroxy-L-proline | 2 |
Data sourced from biochemical studies on purified human erythrocyte prolidase. researchgate.net
The kinetics of enzymatic hydrolysis by prolidase are significantly influenced by modifications to the pyrrolidine (B122466) ring of the proline substrate. Alterations to this ring can introduce steric hindrance, thereby affecting the interaction between the substrate and the enzyme's active site. semanticscholar.org
Research has shown that the presence of a hydroxyl group on the fourth carbon of the proline ring, as seen in glycylhydroxy-L-proline, results in a substantially lower rate of hydrolysis compared to glycyl-L-proline. semanticscholar.org This is attributed to the steric effect of the hydroxyl group, which likely hinders the optimal binding of the substrate to the enzyme. semanticscholar.org Further studies with other modifications, such as the introduction of a methoxy (B1213986) group, have shown even greater reductions in hydrolysis rates, reinforcing the concept of steric hindrance as a key determinant of enzyme kinetics in prolidase activity. The conformation of the pyrrolidine ring, whether in the cis or trans isomeric form, also plays a role in the rate of peptidase-mediated hydrolysis. nih.gov The introduction of fluorine atoms into the pyrrolidine ring can also alter the kinetics of amide bond rotation, which in turn can affect the rate of enzymatic processing. beilstein-journals.org
Table 2: Effect of Pyrrolidine Ring Modifications on Prolidase Hydrolysis Rates
| Substrate | Modification | Relative Hydrolysis Rate |
| Glycyl-L-proline | None | High |
| Glycylhydroxy-L-proline | C4-Hydroxyl group | Significantly Lower |
| Glycyl-4-methoxy-L-proline | C4-Methoxy group | Very Low |
This table illustrates the general trend of decreasing hydrolysis rates with increasing size of the substituent on the pyrrolidine ring. semanticscholar.org
In anaerobic environments, the metabolism of proline and its derivatives can involve a class of enzymes known as glycyl radical enzymes (GREs). These enzymes utilize a protein-based radical to catalyze chemically challenging reactions. elifesciences.orgnih.gov A notable example is the anaerobic degradation of trans-4-hydroxy-L-proline (Hyp), a major component of collagen. This process is initiated by a GRE called Hyp dehydratase (HypD). nih.govescholarship.org
HypD catalyzes the dehydration of Hyp to produce Δ¹-pyrroline-5-carboxylate (P5C). nih.govelifesciences.org This reaction is significant as it introduces a double bond into the pyrrolidine ring, a key step in its subsequent breakdown. The P5C can then be further metabolized, for instance, by being reduced to L-proline by P5C reductase. nih.gov This pathway highlights a radical-based mechanism for the cleavage and modification of the proline ring structure, expanding the known enzymatic repertoire for proline metabolism beyond simple hydrolysis. While this specific GRE acts on hydroxyproline, it demonstrates the potential for radical chemistry in the broader context of proline-containing compound degradation in anaerobic microbiomes. nih.govnih.gov
Influence of Pyrrolidine Ring Modifications on Enzyme Kinetics
Role in Amino Acid Recycling and Metabolic Flux
The enzymatic degradation of proline-containing peptides, particularly through the action of prolidase, is a cornerstone of amino acid recycling and maintaining metabolic flux. Collagen, being the most abundant protein in mammals, represents a vast reservoir of proline and hydroxyproline. nih.govfrontiersin.org During tissue remodeling, wound healing, and normal protein turnover, collagen is broken down into smaller peptides. researchgate.netsci-hub.se
Biosynthetic Precursors and Pathways of Proline Residues within Peptides
The proline residues found within peptides like Glycyl-glycyl-L-proline originate from de novo biosynthesis pathways. In most organisms, proline is synthesized from L-glutamate. nih.govresearchgate.net This conversion involves a two-step enzymatic process. First, glutamate (B1630785) is converted to γ-glutamyl phosphate (B84403) by the enzyme γ-glutamyl kinase, which is then reduced to glutamate-γ-semialdehyde by γ-glutamyl phosphate reductase. nih.gov In higher organisms, these first two steps are often catalyzed by a bifunctional enzyme, Δ¹-pyrroline-5-carboxylate (P5C) synthetase. nih.gov
The resulting glutamate-γ-semialdehyde spontaneously cyclizes to form P5C. researchgate.net In the final step, P5C is reduced to L-proline by the enzyme P5C reductase (PYCR). nih.govresearchgate.net An alternative pathway for proline biosynthesis involves the conversion of ornithine, an intermediate in the urea (B33335) cycle, to P5C by the enzyme ornithine aminotransferase. nih.gov
Once synthesized, proline is incorporated into peptides during protein biosynthesis. This process is initiated by the charging of a specific transfer RNA (tRNA), tRNAPro, with proline by the enzyme prolyl-tRNA synthetase. researchgate.net The charged tRNAPro then delivers the proline to the ribosome, where it is incorporated into the growing polypeptide chain according to the genetic code. researchgate.net The unique cyclic structure of proline influences the secondary structure of the resulting peptide or protein. sigmaaldrich.comunipv.it
Intermolecular Interactions and Solution Behavior
Peptide Self-Association Mechanisms in Aqueous Environments
The self-association of peptides in water is a fundamental process relevant to protein folding and the formation of supramolecular structures. For peptides containing both hydrophobic and hydrophilic regions, the dominant driving force for association is not always intuitive. Studies using neutron diffraction with isotopic substitution on the dipeptide Glycyl-L-proline have provided detailed insights into these mechanisms.
Charge-Based and Hydrophilic Interactions in Peptide Clustering
Detailed structural analysis reveals that for dipeptides like Glycyl-L-proline, the most significant and prevalent interactions leading to peptide clustering are charge-based and hydrophilic in nature. These interactions are stronger and more influential on the solution's structure than the hydrophobic forces between the proline rings.
The primary interactions responsible for this behavior are the electrostatic attractions between the charged termini of the zwitterionic peptides: the N-terminal ammonium (B1175870) group (NH₃⁺) and the C-terminal carboxylate group (COO⁻). The formation of hydrogen bonds between the peptide's amide groups and surrounding water molecules also plays a crucial role. This dominance of hydrophilic interactions means that large-scale clustering driven by hydrophobic aggregation of proline rings is not a significant feature of Glycyl-L-proline's solution behavior.
| Interaction Type | Interacting Groups | Significance in Clustering |
|---|---|---|
| Charge-Based (Hydrophilic) | N-terminal NH₃⁺ and C-terminal COO⁻ | Dominant driving force for peptide association |
| Hydrophobic | Proline Pyrrolidine (B122466) Rings | Minor contribution to self-association |
Interactions with Metal Ions and Other Molecular Species
The amide and carboxylate groups of peptides are effective ligands for coordinating with metal ions. This interaction is fundamental to the function of metalloproteins and has applications in diagnostics and therapeutics. The proline residue in peptides like Glycyl-glycyl-L-proline introduces specific steric constraints that can influence the geometry and stability of the resulting metal complexes. Theoretical studies on L-proline itself show it binds preferentially with transition metal cations like Fe(II), Co(II), and Ni(II) through its carboxylate group in a zwitterionic form, a mode of binding that is primarily electrostatic in nature. nih.gov
Complexation Studies (e.g., Technetium Complexes)
The dipeptide Glycyl-L-proline has been studied for its ability to form complexes with the radionuclide Technetium-99m (⁹⁹ᵐTc), which is widely used in medical imaging. researchgate.net The labeling of Glycyl-L-proline with ⁹⁹ᵐTc is a potential method for in vivo visualization of collagen metabolism, as the peptide is a degradation product of collagen. researchgate.netresearchgate.net
Research shows that complexation is typically performed under alkaline conditions. researchgate.net The process results in the formation of two distinct types of complex compounds, which can be separated and monitored using techniques like HPLC and electrophoresis. Molecular modeling suggests an initial, unstable complex is formed, which then converts over time to a more stable final structure. researchgate.net
| Complex Identifier | Proposed Formula | Stability | Formation Time |
|---|---|---|---|
| Complex I | [TcO(Gly-L-Pro)]⁻¹ | Unstable | Forms initially (e.g., at 10 min) |
| Complex II | Tc(Gly-L-Pro)₃ | Stable | Forms completely after transformation of Complex I (e.g., by 120 min) |
Transport Mechanisms Across Biological Membranes (In Vitro/Ex Vivo Models)
The absorption of small peptides from the intestine is a critical physiological process mediated by specific transport proteins. Di- and tripeptides are primarily transported across the apical membrane of intestinal enterocytes by the peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter. nih.govtum.de This process is driven by a proton gradient and is independent of sodium gradients. nih.gov
Studies using in vitro models such as purified brush border membrane vesicles from human and rabbit intestines have been instrumental in characterizing this process. nih.govnih.gov Research on Glycyl-L-proline demonstrates that its transport is a carrier-mediated, Na⁺-independent process that is saturable and follows Michaelis-Menten kinetics. nih.gov The transport of Glycyl-L-proline can be inhibited by other di- and tripeptides, but not by free amino acids, confirming its transport via a dedicated peptide carrier system. nih.gov
Intact Peptide Transport versus Hydrolysis-Coupled Absorption
A key question in peptide absorption is whether peptides are transported intact across the cell membrane or first hydrolyzed into their constituent amino acids by brush border enzymes. For many peptides, a combination of both processes occurs. However, peptides containing proline, such as Glycyl-L-proline, are known to be poor substrates for many brush border peptidases. nih.govportlandpress.com
In vitro transport studies with human intestinal brush border vesicles have shown that Glycyl-L-proline is transported almost entirely as the intact dipeptide. nih.gov One study found that only 2% of the Glycyl-L-proline was hydrolyzed in the incubation medium after 10 minutes, and there was no evidence of hydrolysis of the peptide once it was transported into the vesicles. nih.gov This indicates that for Glycyl-L-proline, absorption occurs primarily through the transport of the intact molecule, followed by hydrolysis to glycine (B1666218) and proline by peptidases within the cytoplasm of the enterocyte. nih.govportlandpress.com
| Parameter | Finding | Reference |
|---|---|---|
| Transport Mechanism | Carrier-mediated, Na⁺-independent | nih.gov |
| Kinetics | Saturable, follows Michaelis-Menten | nih.gov |
| Apparent Kₘ | 4.1 ± 0.5 mM | nih.gov |
| Vₘₐₓ | 1.53 ± 0.07 nmol/mg protein per 0.5 min | nih.gov |
| Hydrolysis vs. Intact Transport | Transported as intact peptide with minimal (2%) hydrolysis | nih.gov |
Neurobiological Modulatory Roles
While this compound itself is primarily studied in the context of enzymology, related di- and tripeptides, notably Glycyl-L-prolyl-L-glutamate (GPE) and cyclic Glycine-Proline (cGP), have been the focus of extensive research for their significant neurobiological activities. These peptides are metabolites of Insulin-like Growth Factor-1 (IGF-1), a critical neurotrophic factor, and are investigated for their potential in mimicking or modulating its neuroprotective functions. newdrugapprovals.orgacs.org
Glycyl-L-prolyl-L-glutamate (GPE) and cyclic Glycine-Proline (cGP) have demonstrated notable neuroprotective effects in a variety of experimental models. GPE, the N-terminal tripeptide of IGF-1, is recognized as a neuroprotective compound in animal models of acute brain injury and chronic neurodegenerative conditions such as Huntington's, Parkinson's, and Alzheimer's diseases. newdrugapprovals.org Its mechanism is distinct from its parent molecule, IGF-1, as it does not bind to the IGF-1 receptor but is thought to involve the modulation of calcium signaling and inhibition of apoptosis. newdrugapprovals.orgnih.gov
Similarly, cGP, a cyclized dipeptide metabolite of GPE, exhibits potent neuroprotective and nootropic (cognition-enhancing) activities. acs.orgnih.gov Research has shown that cGP and its analogues can protect the brain from ischemic injury and improve memory deficits in various rat models. nih.govoup.com The neuroprotective effects of cGP are associated with the promotion of neurogenesis and synaptic function, and the inhibition of inflammation and apoptosis. nih.govencyclopedia.pub
Table 1: Summary of Neuroprotective Properties of GPE and cGP
| Peptide | Model/System | Key Findings | Citation |
|---|---|---|---|
| Glycyl-L-prolyl-L-glutamate (GPE) | Animal models of neurodegeneration (Huntington's, Parkinson's, Alzheimer's) | Exerts neuroprotective effects after central administration; inhibits caspase-III dependent apoptosis. | newdrugapprovals.org |
| Glycyl-L-prolyl-L-glutamate (GPE) | In vitro models of traumatic brain injury and neurodegeneration | Demonstrates remarkable neuroprotective properties. | nih.gov |
| cyclic Glycine-Proline (cGP) | Rat model of ischemic brain injury | Administration at a dose equimolar to IGF-1 protects the brain from hypoxic-ischemic injury. | nih.gov |
| cyclic Glycine-Proline (cGP) | In vitro and in vivo studies | Promotes neurogenesis, synaptic function, and vascular remodeling; inhibits inflammation and apoptosis. | nih.govencyclopedia.pub |
| Trofinetide (B1681586) (GPE analogue) | Animal models of ischemic stroke, perinatal hypoxic-ischemic injury | Shows neuroprotective efficacy and is blood-brain barrier penetrant. | portico.org |
A primary mechanism underlying the neuroactivity of cGP is its ability to modulate the homeostasis of Insulin-like Growth Factor-1 (IGF-1). nih.gov The majority of circulating IGF-1 is bound to IGF-binding proteins (IGFBPs), primarily IGFBP-3, which renders it biologically inactive. wikipedia.org The release of IGF-1 from this complex is a key regulatory step that determines its bioavailability. wikipedia.orgnih.gov
cGP, being a metabolite derived from the N-terminal binding site of IGF-1, retains the ability to bind to IGFBP-3. wikipedia.orgnih.gov By competing with IGF-1 for binding to IGFBP-3, cGP can displace IGF-1 from the complex, thereby increasing the concentration of free, bioavailable IGF-1. nih.govwikipedia.org This regulatory role is dynamic; in vitro studies have shown that cGP promotes IGF-1 activity when it is deficient and inhibits its activity when it is in excess, effectively normalizing IGF-1 function. nih.govwikipedia.org Consequently, the molar ratio of cGP to IGF-1 in plasma is emerging as a potential biomarker for functional IGF-1 status in age-related neurological conditions. nih.govencyclopedia.pub
Table 2: Mechanism of IGF-1 Regulation by cyclic Glycine-Proline (cGP)
| Component | Function | Interaction with cGP | Citation |
|---|---|---|---|
| IGF-1 | A potent neurotrophic factor essential for development, metabolism, and survival. | cGP is a metabolite of IGF-1. | wikipedia.org |
| IGFBP-3 | The main binding protein for IGF-1, regulating its bioavailability. | cGP competitively binds to IGFBP-3, displacing IGF-1. | nih.govwikipedia.orgnih.gov |
| Bioavailable IGF-1 | Free IGF-1 that can exert its biological effects. | cGP increases the amount of bioavailable IGF-1. | wikipedia.org |
| IGF-1 Homeostasis | The balance between bioavailable and non-bioavailable IGF-1. | cGP normalizes IGF-1 function by modulating its binding to IGFBP-3. | nih.govnih.gov |
In vitro studies using neuronal cell lines have provided mechanistic insights into the neuroprotective effects of IGF-1-derived peptides. Analogs of GPE, for instance, have been investigated for their ability to counteract neurotoxicity in cellular models of Alzheimer's disease. nih.govresearchgate.net In these models, neuronal cells, such as differentiated SH-SY5Y cells, are exposed to amyloid-beta (Aβ) peptides to induce oxidative stress and apoptosis, mimicking the pathology of the disease. nih.govresearchgate.net
Research has shown that treatment with GPE peptidomimetics can significantly enhance neuronal cell survival. nih.govnih.gov These compounds were found to modulate oxidative stress, reduce the activity of enzymes implicated in Aβ pathology, and inhibit both apoptotic and necrotic cell death pathways. nih.govresearchgate.net The protective effects were quantified using assays for mitochondrial viability (MTT assay) and cell membrane integrity (LDH release assay). nih.govresearchgate.net Furthermore, GPE has been shown to promote the proliferation and migration of mouse neural stem cells through the activation of key cell survival signaling pathways like ERK and PI3K-Akt. nih.gov
Table 3: Effects of GPE Analogs on Neuronal Cell Viability in an In Vitro Alzheimer's Disease Model (Aβ₁₋₄₂-treated SH-SY5Y cells)
| Treatment (100 μM) | Assay | Result (Increase in Cell Viability vs. Aβ-only control) | Citation |
|---|---|---|---|
| GPE | MTT Assay | 13.1% | researchgate.net |
| GPE | LDH Assay | 20.5% | nih.govresearchgate.net |
| GPE Analog (GPE3) | MTT Assay | 31.8% | researchgate.net |
| GPE Analog (GPE3) | LDH Assay | 41.7% | nih.govresearchgate.net |
Modulation of Neurotrophic Factor Homeostasis (e.g., IGF-1 regulation by cyclic glycine-proline)
Enzyme Research Applications
The dipeptide Glycyl-L-proline, a terminal product of collagen metabolism, serves as a valuable tool in biochemical research, particularly in the study of enzymes. lookchem.comnih.gov Its unique and rigid structure, conferred by the pyrrolidine ring of the proline residue, makes it an ideal molecule for investigating enzyme specificity and protein metabolism.
Glycyl-L-proline and its synthetic derivatives are widely used as substrates to characterize the activity and specificity of various peptidases. gbiosciences.com It is a known substrate for dipeptidyl-peptidase IV (DPP-IV) and prolyl endopeptidase, enzymes that play roles in numerous physiological processes. gbiosciences.comgbiosciences.com
To facilitate research, fluorogenic versions of the substrate have been developed. For example, Glycyl-L-proline 7-amido-4-methylcoumarin (Gly-Pro-AMC) is a compound that, upon enzymatic cleavage, releases a fluorescent molecule (7-amido-4-methylcoumarin), allowing for a sensitive and continuous measurement of enzyme activity. gbiosciences.comgbiosciences.com Similarly, other modified substrates like N-CBZ-Glycyl-L-proline 7-amido-4-methylcoumarin are used specifically to assay post-proline cleaving enzymes. scbt.com These tools are crucial for screening enzyme inhibitors and understanding the structural requirements for substrate binding.
Table 4: Glycyl-L-proline and its Derivatives as Enzyme Substrates
| Substrate | Enzyme | Application | Citation |
|---|---|---|---|
| Glycyl-L-proline | Prolidase (X-prolyl dipeptidase) | Studying protein and collagen recycling. | lookchem.comnih.gov |
| Glycyl-L-proline 7-amido-4-methylcoumarin (Gly-Pro-AMC) | Dipeptidyl-peptidase IV (DPP-IV), Prolyl Endopeptidase | Fluorogenic assay for enzyme activity. | gbiosciences.comgbiosciences.com |
| N-CBZ-Glycyl-L-proline 7-amido-4-methylcoumarin | Post-proline cleaving enzyme (Prolyl Endopeptidase) | Fluorogenic assay for specific prolyl endopeptidase activity. | scbt.com |
Glycyl-L-proline is a key metabolite in the final stages of collagen degradation. nih.gov It is specifically cleaved by the enzyme prolidase (also known as X-prolyl dipeptidase) to release free glycine and proline. lookchem.comnih.gov These amino acids can then be reutilized for the synthesis of new collagen or other proteins. nih.gov
Studying the levels of Glycyl-L-proline and the activity of prolidase provides insights into the regulation of protein metabolism. lookchem.com For example, elevated urinary excretion of Glycyl-L-proline has been observed in patients with skin pressure sores, suggesting that collagen breakdown is increased and that the recycling process at the prolidase step may be impaired. nih.gov Furthermore, the transport of this dipeptide across intestinal membranes has been studied to understand the broader mechanisms of peptide absorption and protein nutrition. medchemexpress.com
Substrate for Enzyme Specificity Studies
Potential as Research Probes and Analogues in Biochemical Systems
This compound and its derivatives serve as valuable models for investigating biochemical mechanisms and for the foundational stages of therapeutic development. Their defined structure allows researchers to probe the specificity of enzymes and transport systems, and to use them as scaffolds for creating new therapeutic candidates.
The tripeptide Glycyl-L-prolyl-L-glutamate (GPE), a derivative of Glycyl-proline, is a naturally occurring N-terminal fragment of insulin-like growth factor-1 (IGF-1) that is cleaved by brain proteases. mdpi.comnih.gov GPE itself has demonstrated significant neuroprotective properties in various in vitro and in vivo models, making it a key molecule in studies related to traumatic brain injury and chronic neurodegeneration. mdpi.comnih.gov However, GPE undergoes rapid metabolism in plasma, which presents challenges for its direct therapeutic use. portico.org This limitation has spurred the development of more stable analogues for pre-clinical research. portico.org
One such analogue is trofinetide (glycyl-L-2-methylprolyl-L-glutamic acid), which was designed for increased stability. portico.org By adding a methyl group to the proline residue, researchers created a compound with enhanced resistance to degradation, making it a more viable candidate for therapeutic development. portico.org Trofinetide has shown neuroprotective efficacy in animal models of ischemic stroke. portico.org
Further research has focused on creating GPE peptidomimetics to explore therapeutic strategies for neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov In in vitro models using SH-SY5Y neuroblastoma cells, novel GPE analogues (referred to as GPE1, GPE2, and GPE3) have been shown to modulate biological pathways implicated in Alzheimer's. mdpi.comnih.gov These studies revealed that the analogues could counteract oxidative stress, apoptotic and necrotic cell death, and the depletion of acetylcholine. mdpi.comnih.gov
The cyclic form, cyclo-glycyl-proline, has also been a focus of pre-clinical development. An analogue, NNZ 2591 (cyclo-L-glycyl-L-2-allylproline), was specifically modified to improve bioavailability. nih.gov In rat models of hypoxic-ischemic brain injury, central administration of both cyclo-glycyl-proline and NNZ 2591 significantly reduced brain damage, with NNZ 2591 showing greater potency. nih.gov Mechanistic studies showed that NNZ 2591 reduced caspase-3 mediated apoptosis and microglial activation while enhancing the protective functions of astrocytes. nih.gov
The table below summarizes the findings from key in vitro studies on GPE and its analogues, demonstrating their role as models in pre-clinical therapeutic development for Alzheimer's disease.
Table 1: Effects of GPE Analogues in an In Vitro Alzheimer's Disease Model
| Compound/Treatment | Target Pathway/Molecule | Observed Effect in SH-SY5Y Cells | Reference |
|---|---|---|---|
| GPE Analogues (GPE1, GPE2, GPE3) | Oxidative Stress | Modulation of total antioxidant and oxidative status | mdpi.com |
| Acetylcholinesterase (AChE) | Attenuation of AChE activity | mdpi.com | |
| Secretase Activity | Modulation of α- and β-secretase activity | mdpi.com | |
| Cell Viability | Reduction of apoptotic and necrotic cell death | mdpi.comnih.gov | |
| NNZ 2591 | Apoptosis | Reduction of caspase-3 mediated apoptosis | nih.gov |
| Microglia | Reduction of microglial activation | nih.gov |
These studies underscore the utility of this compound derivatives as model compounds. They not only help elucidate the complex mechanisms of neuroprotection but also serve as foundational structures for designing and testing new, more stable therapeutic agents for neurological disorders. mdpi.comportico.orgnih.gov
Conclusion
Glycyl-glycyl-L-proline is a tripeptide of significant utility in biochemical and enzymatic research. Its well-defined structure, coupled with the unique conformational properties imparted by the L-proline residue, makes it an ideal substrate for studying specific peptidases, particularly dipeptidyl peptidases. The synthesis and rigorous analytical characterization of this peptide are essential for its reliable use in these applications. As research into peptide metabolism and enzyme function continues, this compound will likely remain a valuable tool for scientists in these fields.
Future Perspectives and Advanced Methodologies in Peptide Research
Development of Novel Spectroscopic and Imaging Techniques for Peptide Analysis
The characterization of tripeptides like Glycyl-glycyl-L-proline relies on a suite of sophisticated analytical techniques. Future advancements in spectroscopy and imaging are set to provide unprecedented detail about the structural and dynamic properties of these molecules.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational techniques for peptide analysis. For the related dipeptide, Glycyl-L-proline, extensive spectral data from 1H NMR, 13C NMR, and GC-MS are available in public databases, demonstrating the utility of these methods for structural elucidation. nih.govnih.govnih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to determine the three-dimensional structure of peptides in solution by measuring the distances between atoms. For instance, NOE data has been used to guide the computational modeling of complexes between proline-glycine containing peptides and other molecules. usda.gov
Inner-shell excitation spectroscopy is an emerging technique that provides detailed information about the electronic structure of peptides. Studies on analogous compounds like Glycyl-glycyl-glycine using inner-shell electron energy-loss spectroscopy and ab initio calculations have identified spectral features characteristic of the peptide bond. researchgate.net These studies show a strong dependence of the C 1s, N 1s, and O 1s spectra on the peptide's conformation, particularly around the amide linkage, offering a sensitive probe for structural changes. researchgate.net
Table 1: Spectroscopic Techniques for Peptide Analysis
| Technique | Information Provided | Relevance for this compound |
|---|---|---|
| 1H and 13C NMR | Provides information on the chemical environment of hydrogen and carbon atoms, respectively, confirming the primary structure and isomerism. | Foundational for structural verification and conformational analysis. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition, confirming the peptide's identity. nih.govnih.gov | Essential for verification of synthesis and identification in complex mixtures. |
| NOESY | Reveals through-space proximity of atoms, enabling the determination of 3D solution structures. usda.gov | Crucial for understanding the peptide's folding and interaction surfaces. |
| Inner-Shell Excitation Spectroscopy | Probes the electronic structure and conformational state of peptide bonds. researchgate.net | Offers a highly sensitive method to study conformational dynamics. |
Imaging Techniques:
Molecular imaging techniques are evolving to allow for the visualization of peptides and their interactions within biological systems. Fluorescent probes are a key tool in this area. For example, near-infrared fluorescent probes have been designed with a Glycyl-L-proline cleavage site to specifically detect the activity of enzymes like Dipeptidyl Peptidase-IV (DPP-IV), enabling a "turn-on" fluorescence response upon cleavage. Furthermore, the labeling of related dipeptides with radioisotopes, such as Technetium-99m (99mTc), transforms them into imaging agents for preclinical studies, allowing for the tracking of their distribution and targeting in vivo. researchgate.netacs.org The use of Gallium-68 in peptide imaging agents containing a Glycyl-proline motif has also shown superior performance in detecting solid tumors compared to traditional methods. sigmaaldrich.com These approaches highlight a promising future for developing this compound-based probes for diagnostic and research applications.
Integration of Advanced Computational Modeling for Peptide Design and Interaction Prediction
Computational modeling has become an indispensable tool in peptide research, complementing experimental work by providing structural insights and predicting interactions. For peptides like this compound, these methods are crucial for understanding their behavior at a molecular level.
Molecular Dynamics and Structural Modeling:
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of peptides in solution, revealing conformational changes and interactions with their environment. nih.gov For example, MD simulations have been employed to investigate the structure of water around the dipeptide Glycyl-L-proline, showing how the peptide influences the surrounding solvent network. researchgate.netox.ac.uk Such simulations can predict the most stable conformations of a peptide and how it might associate with other molecules. The presence of the proline residue, with its unique five-membered ring, can lead to cis-trans isomerization of the peptide bond, a phenomenon that can be explored using advanced simulation techniques like Gaussian accelerated Molecular Dynamics. frontiersin.org
Computational models have also been used to explore the complexation of proline-glycine containing oligopeptides with other molecules. In one study, conformational search methods were used to model the interaction between a glycyl-L-prolyl-glycyl-glycine ion and catechin, guided by experimental NMR data. usda.gov These models help to identify the specific hydrophobic and hydrophilic interactions that stabilize such complexes. usda.gov
Machine Learning and Interaction Prediction:
The explosion of biological data has fueled the development of machine learning (ML) and deep learning models for predicting peptide-protein interactions (PPIs). maxapress.commdpi.com These models can overcome the high computational cost and limitations of traditional methods like molecular docking, especially for flexible peptides. maxapress.commdpi.com Approaches based on amino acid composition (AAC) have proven to be simple yet powerful features for predicting PPIs, performing on par with more complex methods that rely on domain information. plos.org By training classifiers like Support Vector Machines (SVM) or Random Forests on known interacting and non-interacting protein pairs, these models can predict novel interactions for uncharacterized peptides. mdpi.com Such computational screening can rapidly identify potential binding partners for this compound, guiding further experimental validation.
Table 2: Computational Methodologies in Peptide Research
| Methodology | Application | Relevance for this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to predict conformational ensembles and interactions. researchgate.net | Elucidates the 3D structure, flexibility, and solvent interactions of the peptide. |
| Molecular Docking | Predicts the preferred binding orientation of a peptide to a target protein. | Identifies potential protein targets and binding modes. |
| Conformational Search Algorithms | Explores the possible shapes (conformations) of a peptide to find low-energy, stable structures. usda.gov | Determines the likely 3D structures the peptide will adopt. |
| Machine Learning (e.g., SVM, Random Forest) | Predicts peptide-protein interactions based on sequence or structural features. plos.orgmdpi.com | Screens for potential biological partners and functions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines high-level quantum calculations on a small region (e.g., active site) with classical mechanics for the rest of the system. | Provides high-accuracy insights into reaction mechanisms and enzymatic interactions. |
Exploration of Microbial and Natural Sources for Novel Glycine-Proline Containing Peptides
The search for novel bioactive peptides is increasingly turning towards the vast biodiversity of microbial and natural ecosystems. While this compound is known as a metabolic product, particularly from collagen degradation, the exploration of new sources could reveal peptides with similar motifs and potentially new functions. medchemexpress.comnih.gov
Microbial Sources:
Microorganisms are prolific producers of bioactive compounds, including peptides. medchemexpress.com The human gut microbiome, in particular, is a hotbed of enzymatic activity. nih.gov Recent discoveries have identified glycyl radical enzymes (GREs) in gut microbes that are responsible for the anaerobic metabolism of proline-related compounds like trans-4-hydroxy-L-proline. nih.govnih.govelifesciences.org These pathways involve the transformation of proline derivatives and highlight the complex peptide chemistry occurring within our own bodies. While direct production of this compound by these microbes has not been documented, the enzymatic machinery for manipulating proline-containing molecules is clearly present.
Furthermore, microbial fermentation is a well-established method for generating bioactive peptides from protein-rich substrates. nih.gov Strains of Lactobacillus and fungi like Penicillium and Aspergillus are known to produce peptides, including cyclic dipeptides like cyclo(Gly-Pro). researchgate.net The screening of these and other microbial strains could lead to the identification of novel linear peptides containing the Glycine-Proline motif.
Natural Marine Sources:
The marine environment is another rich reservoir of unique bioactive peptides. nih.govnih.gov Marine organisms, from sponges and tunicates to microalgae, produce a diverse array of peptides, many of which are rich in proline and glycine (B1666218) residues. maxapress.commdpi.com These amino acids are thought to contribute to the stability of the peptides in vivo. mdpi.com For instance, studies on peptides from marine sources like fish gelatin have identified repetitive glycine-proline-alanine sequences associated with biological activity. nih.gov While the focus has often been on cyclic peptides, linear peptides with diverse functions are also abundant. nih.gov Systematic exploration of marine protein hydrolysates offers a promising strategy for discovering novel peptides structurally and functionally related to this compound.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| (+)-catechin |
| 5-aminovalerate |
| 99mTc-Glycyl-L-proline |
| Alanine |
| Arginine |
| Asparagine |
| Aspartic acid |
| Catechin |
| Chloroacetacetylproline |
| Cyclo(Gly-Pro) |
| Cysteine |
| Dipeptidyl Peptidase-IV |
| Gallium-68 |
| Glutamic acid |
| Glycine |
| This compound |
| Glycyl-glycyl-glycine |
| Glycyl-L-proline |
| Glycyl-L-prolyl-L-glutamate |
| Histidine |
| Isoleucine |
| L-proline-glycine |
| Leucine |
| Lysine |
| Methionine |
| N-benzyloxycarbonyl-glycyl-L-proline |
| Phenylalanine |
| Proline |
| Serine |
| Technetium-99m |
| Threonine |
| Trans-4-hydroxy-L-proline |
| Tryptophan |
| Tyrosine |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting GGP in biological samples?
- Methodological Answer : GGP detection in tissues or fluids requires sample stabilization (e.g., flash-freezing at -80°C to prevent enzymatic degradation ) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity. Enzyme-linked immunosorbent assays (ELISA) using anti-GGP antibodies are also viable but require validation against synthetic GGP standards . Preclinical studies should adhere to NIH guidelines for reporting experimental conditions, including reagent sources and statistical thresholds .
Q. How does GGP relate to collagen metabolism, and what models are used to study this?
- Methodological Answer : GGP is a collagen degradation product cleaved by prolidase. In vitro models use fibroblast cultures or tendon injury models (e.g., rat Achilles tendon) to measure collagen synthesis via hydroxyproline assays . For mechanistic insights, knock-out prolidase cell lines or isotopic labeling (e.g., ¹³C-proline) can track GGP’s metabolic fate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported prolidase activity on GGP across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoforms. Standardize protocols using recombinant human prolidase and control for inhibitors (e.g., Mn²⁺ ions, which activate the enzyme). Replicate experiments with kinetic parameters (Km, Vmax) calculated via nonlinear regression . Cross-validate findings with structural data (e.g., X-ray crystallography of prolidase-GGP complexes) .
Q. What advanced techniques characterize GGP’s cis-trans isomerization, and how does this impact its biological activity?
- Methodological Answer : Carbon-13 NMR at 25 MHz reveals GGP’s cis-trans equilibrium in aqueous solutions. Thermodynamic parameters (ΔH⁰ = -4.2 kJ/mol, ΔS⁰ = -9.7 J/mol/K) indicate temperature-dependent conformational shifts . Molecular dynamics simulations (e.g., AMBER force fields) can predict isomer prevalence in physiological conditions. Biological relevance is tested by comparing isomer-specific binding to prolidase using surface plasmon resonance (SPR) .
Q. How should researchers design studies to explore GGP’s role in oxidative stress pathways?
- Methodological Answer : Use redox-sensitive fluorescent probes (e.g., H2DCFDA) in GGP-treated cell lines (e.g., HEK293) under hypoxia-reoxygenation stress. Pair with knockdown models (siRNA targeting GGP-associated receptors) and validate via Western blot for antioxidant markers (e.g., Nrf2, SOD1). Statistical analysis must include Bonferroni correction for multiple comparisons .
Methodological Guidance for Data Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-response relationships of GGP in vitro?
- Methodological Answer : Use nonlinear dose-response curves (e.g., four-parameter logistic model) in GraphPad Prism. Report IC50/EC50 values with 95% confidence intervals. For small sample sizes (n < 6), apply non-parametric tests (Mann-Whitney U) .
Q. How can conflicting data on GGP’s stability in solution be reconciled?
- Methodological Answer : Stability varies with pH and storage temperature. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and quantify GGP via HPLC-UV. Publish raw chromatograms and degradation kinetics (Arrhenius plots) to enable cross-study comparisons .
Table: Key Analytical Techniques for GGP Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
